![molecular formula C17H26N2O B3828728 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone](/img/structure/B3828728.png)
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone
説明
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone, also known as Meldrum's acid-derived aldimine, is a chemical compound used in scientific research. It is a versatile molecule that has been used in various applications, including organic synthesis, drug discovery, and material science.
作用機序
The mechanism of action of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone is not fully understood. However, it is believed to act as a nucleophile in organic reactions, as a chelating agent in coordination chemistry, and as a stabilizer in material science. Its unique structure, which contains two dimethylamino groups and a 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone's acid moiety, allows it to participate in various chemical reactions and form stable complexes with metals and other molecules.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone. However, it has been reported to exhibit low toxicity and good biocompatibility, making it a potential candidate for biomedical applications. It has also been reported to possess antioxidant and antimicrobial properties, which could be useful in the development of new drugs and materials.
実験室実験の利点と制限
The advantages of using 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone in lab experiments include its versatility, ease of synthesis, and low toxicity. It can be used in various applications, including organic synthesis, coordination chemistry, and material science. It is also easy to synthesize using simple reagents and procedures. Furthermore, it exhibits low toxicity and good biocompatibility, making it a potential candidate for biomedical applications.
The limitations of using 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone in lab experiments include its sensitivity to air and moisture, which can lead to decomposition and loss of activity. It also requires careful handling and storage to avoid contamination and degradation. Furthermore, its unique structure and properties may limit its applicability in certain reactions and systems.
将来の方向性
There are several future directions for the use of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone in scientific research. One direction is the development of new synthetic methodologies using this molecule as a building block. Another direction is the exploration of its properties and applications in coordination chemistry, material science, and biomedical research. Furthermore, the design and synthesis of new derivatives and analogs of this molecule could lead to the discovery of new compounds with improved properties and activities.
科学的研究の応用
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone has been used in various scientific research applications. It has been used as a building block in organic synthesis to prepare complex molecules, such as natural products and pharmaceuticals. It has also been used as a ligand in coordination chemistry to prepare metal complexes with interesting properties, such as luminescence and catalytic activity. Furthermore, it has been used as a starting material in material science to prepare functional materials, such as polymers and nanoparticles.
特性
IUPAC Name |
(2E,6E)-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]-3-methylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14-10-11-15(8-6-12-18(2)3)17(20)16(14)9-7-13-19(4)5/h6-9,12-14H,10-11H2,1-5H3/b12-6+,13-7+,15-8+,16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWHTLJRASFMLX-QLKMABOHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CC=CN(C)C)C(=O)C1=CC=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CC/C(=C\C=C\N(C)C)/C(=O)/C1=C/C=C/N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,6E)-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]-3-methylcyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B3828651.png)

![bis(2-methoxyphenyl) [3-(trifluoromethyl)phenyl]amidophosphate](/img/structure/B3828660.png)

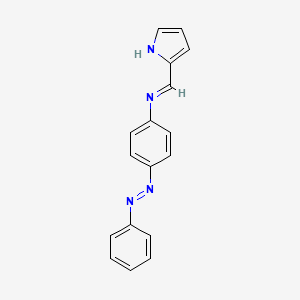
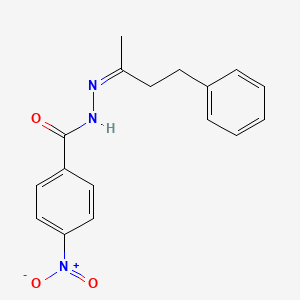
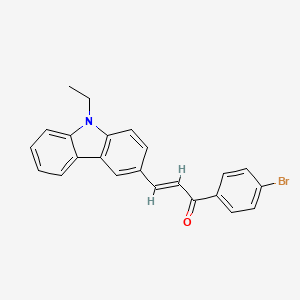
![6-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3828726.png)
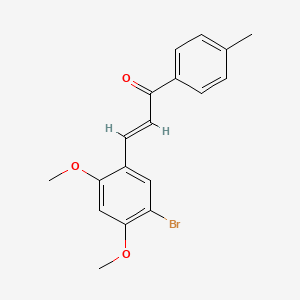
![5-(dimethylamino)-1-{5-[4-(dimethylamino)-1,3-butadien-1-yl]-2-furyl}-2,4-pentadien-1-one](/img/structure/B3828739.png)
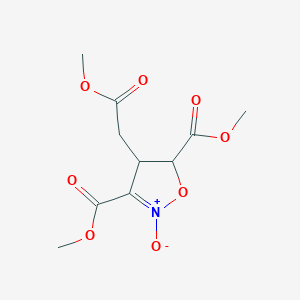
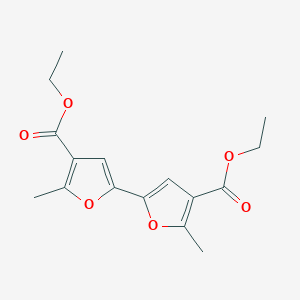

![2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone](/img/structure/B3828755.png)